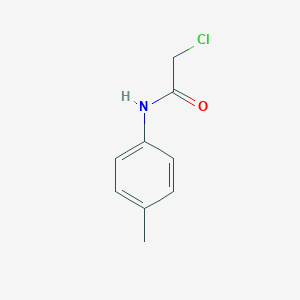

2-chloro-N-(4-methylphenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8372. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Toluidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-7-2-4-8(5-3-7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITIOELQTFSEGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075113 | |

| Record name | 2-Chloro-p-acetotoluidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16634-82-5 | |

| Record name | 2-Chloro-N-(4-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16634-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-acetotoluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016634825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-(p-tolyl)acetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-p-acetotoluidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(4-methylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetamide, 2-chloro-N-(4-methylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(4-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(4-methylphenyl)acetamide, a member of the chloroacetamide class of compounds, is a molecule of interest in various fields of chemical and biological research. Its structural features, comprising a chloroacetyl group linked to a p-toluidine moiety, suggest potential applications in agrochemicals and as a synthetic intermediate in drug discovery. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological activities based on the broader class of chloroacetamides.

Chemical Identity and Structure

The fundamental identity of this compound is established by its molecular formula and structure.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 16634-82-5 |

| Molecular Formula | C₉H₁₀ClNO |

| Molecular Weight | 183.63 g/mol |

| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CCl |

| InChI Key | CITIOELQTFSEGI-UHFFFAOYSA-N |

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Reference |

| Melting Point | 164-166 °C | [1] |

| Boiling Point | 91 °C (rough estimate) | [1] |

| Density | 1.161 g/cm³ (rough estimate) | |

| Water Solubility | Low (qualitative) | |

| logP (Octanol-Water Partition Coefficient) | 2.09 (estimated) | |

| pKa | 12.90 ± 0.70 (predicted) | |

| Vapor Pressure | 0.000153 mmHg at 25°C |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline the recommended methodologies based on internationally recognized guidelines.

Synthesis of this compound

A common method for the synthesis of this compound involves the acylation of p-toluidine with chloroacetyl chloride.

Workflow for the Synthesis of this compound:

References

An In-depth Technical Guide to 2-chloro-N-(4-methylphenyl)acetamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-chloro-N-(4-methylphenyl)acetamide, also known as 2-chloro-N-(p-tolyl)acetamide, is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its bifunctional nature, featuring a reactive chloroacetyl group and a substituted phenyl ring, makes it a versatile building block for the synthesis of a diverse range of more complex molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a discussion of its primary applications, with a particular focus on its role as a precursor in the synthesis of targeted therapeutics like Nintedanib and its utility in proteomics research.

Molecular Structure and Formula

This compound is a secondary amide derivative of chloroacetic acid and p-toluidine. The molecule consists of a 4-methylphenyl (p-tolyl) group attached to the nitrogen atom of an acetamide, with a chlorine atom substituted at the alpha-carbon of the acetyl group.

-

IUPAC Name: this compound

-

Synonyms: 2-Chloro-N-(p-tolyl)acetamide, N-(Chloroacetyl)-4-methylaniline, N-(Chloroacetyl)-p-toluidine

-

CAS Number: 16634-82-5

-

Molecular Formula: C₉H₁₀ClNO

The structural formula is given below:

Physicochemical and Spectroscopic Properties

The properties of this compound make it suitable for a variety of synthetic applications. It is a solid at room temperature and, like many chloroacetamides, should be handled with appropriate safety precautions due to its potential as an irritant and sensitizer.

Quantitative Data Summary

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Weight | 183.63 g/mol | [1][2] |

| Melting Point | 164-166 °C | |

| Boiling Point | 91 °C (rough estimate) | |

| Density | 1.1611 g/cm³ (rough estimate) | |

| Appearance | Solid. The related compound, chloroacetamide, is a colorless to yellow solid. | |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol and DMSO. | [3] |

| pKa | 12.90 ± 0.70 (Predicted) |

Spectroscopic Data

Spectroscopic analysis is crucial for the confirmation of the structure and purity of this compound. Below are typical spectral characteristics.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the methyl protons (singlet, ~2.3 ppm), the methylene protons of the chloroacetyl group (singlet, ~4.2 ppm), the aromatic protons (two doublets, ~7.1-7.5 ppm), and the amide proton (broad singlet, variable chemical shift, typically >8.0 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the methyl carbon (~21 ppm), the methylene carbon (~43 ppm), the aromatic carbons (in the range of ~120-140 ppm), and the carbonyl carbon (~165 ppm).

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is characterized by a strong absorption band for the C=O (amide I) stretching vibration around 1660-1680 cm⁻¹, an N-H bending (amide II) vibration around 1530-1550 cm⁻¹, and an N-H stretching vibration in the range of 3200-3300 cm⁻¹. A C-Cl stretching band is also expected in the fingerprint region (600-800 cm⁻¹).[3]

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the N-acylation of p-toluidine with chloroacetyl chloride. A base is typically used to neutralize the hydrochloric acid byproduct.

Materials:

-

p-Toluidine (4-methylaniline)

-

Chloroacetyl chloride

-

Triethylamine (TEA) or Sodium Acetate

-

Dichloromethane (DCM) or Acetic Acid (as solvent)

-

Ice bath

-

Magnetic stirrer and flask

Protocol:

-

In a round-bottom flask, dissolve p-toluidine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

-

Cool the stirred solution to 0-5 °C using an ice bath.

-

Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Isolate the solid product by vacuum filtration and wash it with cold water to remove any salts.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Below is a workflow diagram for the synthesis protocol.

Caption: Experimental workflow for the synthesis of this compound.

Characterization Protocols

Objective: To confirm the identity and purity of the synthesized this compound.

-

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals.

-

Compare the chemical shifts, coupling patterns, and integrations with the expected structure.

-

-

FTIR Spectroscopy:

-

Acquire a background spectrum of the empty sample compartment.

-

Place a small amount of the dry solid product on the ATR crystal or prepare a KBr pellet.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands (N-H, C=O, C-Cl) and compare them to literature values for confirmation.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument.

-

Determine the molecular weight from the mass of the molecular ion peak ([M+H]⁺ or [M]⁺˙) and compare it to the calculated molecular weight (183.63 g/mol ).

-

Applications in Research and Development

Intermediate in Pharmaceutical Synthesis: The Case of Nintedanib

This compound is a crucial intermediate in the synthesis of various pharmaceuticals. A prominent example is its use in the production of Nintedanib (Ofev®), a multi-tyrosine kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of cancer.[4][5]

Nintedanib functions by competitively binding to the ATP-binding pocket of several receptor tyrosine kinases (RTKs), primarily:

-

Vascular Endothelial Growth Factor Receptors (VEGFR 1-3)

-

Fibroblast Growth Factor Receptors (FGFR 1-3)

-

Platelet-Derived Growth Factor Receptors (PDGFR α and β)[4][6][7]

By inhibiting these receptors, Nintedanib blocks downstream signaling cascades that are critical for the proliferation, migration, and transformation of fibroblasts, which are key events in the pathogenesis of fibrosis.[5][6] The major signaling pathways inhibited by Nintedanib include the MAPK/ERK and PI3K/Akt pathways.[8][9]

The diagram below illustrates the signaling pathways targeted by Nintedanib.

Caption: Signaling pathways inhibited by Nintedanib, a drug synthesized using this compound.

Reagent in Proteomics Research

In the field of proteomics, chloroacetamides are used as alkylating agents.[10][11] During sample preparation for mass spectrometry-based proteomics, disulfide bonds in proteins are reduced to free cysteine residues. To prevent these residues from re-oxidizing, they are capped with an alkylating agent. This compound, like other chloroacetamides, can serve this purpose by reacting with the sulfhydryl group of cysteine, forming a stable thioether bond. This ensures that proteins remain in their reduced state, which is essential for accurate protein digestion and subsequent peptide analysis. While iodoacetamide is more commonly used, chloroacetamide is an alternative that can reduce off-target alkylation of other amino acid residues.[12]

Safety and Handling

This compound is classified as a hazardous substance. It may cause serious eye damage and can lead to an allergic skin reaction. It is also noted to be very toxic to aquatic life with long-lasting effects. Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All waste should be disposed of according to institutional and local regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and reactive nature make it an important precursor for a range of compounds, most notably in the pharmaceutical industry for the development of targeted therapies like Nintedanib. A thorough understanding of its properties, synthesis, and applications is essential for researchers and scientists working in synthetic chemistry and drug discovery. The protocols and data presented in this guide offer a solid foundation for the effective and safe use of this compound in a research and development setting.

References

- 1. N-(2-Chloro-4-methylphenyl)acetamide - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. scbt.com [scbt.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Nintedanib - Wikipedia [en.wikipedia.org]

- 5. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. Pardon Our Interruption [pro.boehringer-ingelheim.com]

- 8. researchgate.net [researchgate.net]

- 9. Common molecular pathways targeted by nintedanib in cancer and IPF: A bioinformatic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]

- 11. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-chloro-N-(4-methylphenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 2-chloro-N-(4-methylphenyl)acetamide, a molecule of interest in proteomics research. Due to the limited availability of experimentally derived public data for this specific compound, this guide combines available experimental data with predicted spectral information to offer a thorough analytical profile. The methodologies for obtaining such data are also detailed to assist in experimental design and data interpretation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its amide and aromatic functionalities.

Predicted Infrared Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3500 | Strong | N-H stretch of the secondary amide |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch (from the methyl and methylene groups) |

| ~1680 - 1630 | Strong | C=O stretch (Amide I band) |

| ~1550 - 1500 | Medium | N-H bend (Amide II band) and C=C aromatic ring stretch |

| ~1450 | Medium | CH₂ bend |

| ~800 - 700 | Strong | C-Cl stretch |

Experimental Protocol: Acquiring the IR Spectrum

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A common and convenient method for obtaining the IR spectrum of a solid sample is through Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy.

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The infrared beam is directed through the ATR crystal, where it undergoes total internal reflection. At each reflection, an evanescent wave penetrates a short distance into the sample, and the absorption of energy at specific frequencies is measured.

-

Spectrum Processing: A background spectrum of the clean, empty ATR crystal is first recorded and subsequently subtracted from the sample spectrum to yield the final infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for structural elucidation.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted proton NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift theory. The exact chemical shifts can vary depending on the solvent and concentration.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet | 1H | N-H |

| ~7.5 | Doublet | 2H | Aromatic H (ortho to -NH) |

| ~7.1 | Doublet | 2H | Aromatic H (ortho to -CH₃) |

| ~4.2 | Singlet | 2H | CH ₂-Cl |

| ~2.3 | Singlet | 3H | Ar-CH ₃ |

Predicted ¹³C NMR Spectral Data

The predicted carbon-13 NMR chemical shifts are provided below. These values are estimated based on the expected electronic environment of each carbon atom.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C =O (Amide) |

| ~135 | Aromatic C -CH₃ |

| ~134 | Aromatic C -NH |

| ~129 | Aromatic C -H |

| ~120 | Aromatic C -H |

| ~43 | C H₂-Cl |

| ~21 | Ar-C H₃ |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is optimized through a process called shimming to obtain sharp, well-resolved signals.

-

Data Acquisition:

-

For ¹H NMR , a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

For ¹³C NMR , a significantly larger number of scans is usually required due to the low natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum and enhance the signal.

-

-

Data Processing: The acquired FID is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Predicted Mass Spectrum Data (Electron Ionization)

Upon electron ionization, this compound (Molecular Weight: 183.64 g/mol ) is expected to produce a molecular ion peak and several characteristic fragment ions. The presence of the chlorine isotope (³⁷Cl) will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak.

| m/z | Predicted Fragment Ion |

| 183/185 | [C₉H₁₀ClNO]⁺ (Molecular Ion) |

| 141 | [C₈H₈NO]⁺ |

| 106 | [C₇H₈N]⁺ |

| 77 | [C₆H₅]⁺ |

| 49/51 | [CH₂Cl]⁺ |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the solid sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe. The sample is then vaporized by heating.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺).

-

Fragmentation: The high energy of the ionization process causes the molecular ions to fragment into smaller, characteristic charged species.

-

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: A logical workflow for the synthesis and comprehensive spectroscopic characterization of an organic compound.

An In-depth Technical Guide to the Mechanism of Action of Chloroacetamide Herbicides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloroacetamide herbicides represent a critical class of agrochemicals for the pre-emergent control of annual grasses and some broadleaf weeds. Their efficacy stems from a highly specific and potent mechanism of action: the irreversible inhibition of very-long-chain fatty acid (VLCFA) synthesis. This guide provides a comprehensive technical overview of the molecular basis of chloroacetamide herbicidal activity, detailing the target enzymes, the nature of the herbicide-target interaction, and the downstream physiological consequences for susceptible plants. It further explores the quantitative aspects of this inhibition, the experimental protocols used to elucidate this mechanism, the structural features of the herbicides that govern their activity, and the basis of plant selectivity and resistance.

Primary Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Elongation

The core mechanism of action of chloroacetamide herbicides is the disruption of the biosynthesis of VLCFAs, which are fatty acids with chain lengths of 20 carbons or more.[1][2][3] These molecules are essential for the formation of various vital plant components, including cuticular waxes, suberin, and sphingolipids, which are crucial for membrane integrity and function.[4][5] The inhibition of VLCFA synthesis leads to a cascade of detrimental effects, ultimately resulting in the failure of seedling emergence and establishment.[2][6]

Molecular Target: Very-Long-Chain Fatty Acid Elongase (VLCFAE)

The specific molecular target of chloroacetamide herbicides is the very-long-chain fatty acid elongase (VLCFAE) , a multi-enzyme complex located in the endoplasmic reticulum.[1] This complex catalyzes the sequential addition of two-carbon units from malonyl-CoA to an acyl-CoA primer (typically C16 or C18). The key enzyme within this complex targeted by chloroacetamides is the condensing enzyme , also known as 3-ketoacyl-CoA synthase (KCS) or VLCFA synthase .[1][7]

Irreversible Covalent Binding

Chloroacetamide herbicides act as irreversible inhibitors by forming a covalent bond with a critical cysteine residue within the active site of the VLCFA synthase.[8] The electrophilic carbon of the chloroacetyl group of the herbicide is susceptible to nucleophilic attack by the sulfhydryl group of the cysteine residue. This covalent modification permanently inactivates the enzyme, halting the elongation of fatty acid chains.[7][8]

Biochemical and Physiological Consequences

The inhibition of VLCFA synthesis has profound effects on plant growth and development, particularly during the early stages of germination and seedling emergence.

-

Disrupted Membrane Integrity: VLCFAs are integral components of cellular membranes. Their depletion can lead to altered membrane fluidity and permeability, impairing cellular function and transport processes.[1]

-

Defective Cuticle Formation: The protective waxy cuticle on the plant surface is primarily composed of VLCFA derivatives. A compromised cuticle results in increased water loss and susceptibility to environmental stresses.

-

Inhibition of Cell Division and Expansion: Proper cell division and elongation are dependent on the synthesis of new membranes and cell walls, processes that require a steady supply of VLCFAs.

-

Stunted Growth and Abnormal Morphology: Susceptible seedlings often exhibit stunted growth, with malformed shoots and roots, and fail to emerge from the soil.[2][6]

Quantitative Analysis of Inhibition

Chloroacetamide herbicides are highly potent inhibitors of VLCFA synthesis, with inhibitory concentrations often in the nanomolar range.

| Herbicide | Target/System | IC50/I50 Value | Reference |

| Metazachlor | VLCFA formation in cucumber and barley | 10 to 100 nM | [8] |

| Chloroacetamides (general) | Microsomal elongase system | 10 to 100 nM | [1] |

| Metazachlor | Chalcone synthase (a type III polyketide synthase) | 50% inhibition with 1-2 molecules per enzyme subunit after 10 min pre-incubation | [8] |

| S-metolachlor | VLCFA biosynthesis in Scenedesmus acutus | 68% inhibition | [1] |

IC50: Half-maximal inhibitory concentration; I50: 50% inhibition value.

Structure-Activity Relationships and Selectivity

The herbicidal activity of chloroacetamides is influenced by their chemical structure. For instance, the stereochemistry of chiral chloroacetamides like metolachlor and dimethenamid is critical, with the (S)-enantiomers being the active inhibitors of VLCFA synthase.[7] The nature of the N-alkyl substituent also plays a role in the molecule's reactivity and herbicidal efficacy.[9][10]

Plant selectivity to chloroacetamide herbicides is primarily determined by the plant's ability to metabolize and detoxify the herbicide. Tolerant crops, such as corn, rapidly conjugate the herbicide with glutathione (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs).[11][12][13] This conjugation renders the herbicide non-toxic and facilitates its sequestration.[14] In contrast, susceptible weeds generally have lower levels of GST activity or less efficient GST isoforms for detoxifying chloroacetamides.[15]

Experimental Protocols

In Vitro VLCFA Elongase Activity Assay

This assay measures the incorporation of a radiolabeled precursor into VLCFAs in isolated plant microsomes.

Materials:

-

Plant tissue (e.g., leek seedlings)

-

Extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.2, containing sucrose, DTT, and protease inhibitors)

-

Microsome isolation reagents (e.g., ultracentrifuge)

-

Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.2)

-

Substrates: Acyl-CoA primer (e.g., C18:1-CoA), [2-¹⁴C]malonyl-CoA

-

Cofactors: NADPH, NADH

-

Chloroacetamide herbicide dissolved in a suitable solvent (e.g., DMSO)

-

Scintillation cocktail and counter

Procedure:

-

Microsome Isolation: Homogenize plant tissue in extraction buffer and perform differential centrifugation to pellet the microsomal fraction. Resuspend the microsomes in assay buffer.

-

Assay Reaction: In a microcentrifuge tube, combine the microsomal preparation, assay buffer, NADPH, NADH, and the chloroacetamide herbicide at various concentrations.

-

Initiate Reaction: Add the acyl-CoA primer and [2-¹⁴C]malonyl-CoA to start the reaction. Incubate at a controlled temperature (e.g., 25°C).

-

Stop Reaction and Saponify: After a defined time, stop the reaction by adding a strong base (e.g., KOH) and heat to saponify the fatty acids.

-

Acidify and Extract: Acidify the reaction mixture and extract the fatty acids with an organic solvent (e.g., hexane).

-

Quantify: Evaporate the solvent and measure the radioactivity of the extracted fatty acids using a scintillation counter.

-

Data Analysis: Calculate the rate of VLCFA synthesis and determine the IC50 value of the herbicide.

Mass Spectrometric Identification of the Covalent Binding Site

This protocol identifies the specific amino acid residue of the target enzyme that is covalently modified by the herbicide.

Materials:

-

Purified recombinant VLCFA synthase

-

Chloroacetamide herbicide

-

Trypsin (for protein digestion)

-

Reagents for protein reduction and alkylation (e.g., DTT, iodoacetamide)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Incubation: Incubate the purified VLCFA synthase with the chloroacetamide herbicide.

-

Protein Digestion: Reduce, alkylate, and digest the protein into smaller peptides using trypsin.

-

LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry.

-

Data Analysis: Search the MS/MS spectra against the protein sequence database to identify the peptides. Look for a mass shift in a specific peptide corresponding to the mass of the herbicide adduct. The MS/MS fragmentation pattern of the modified peptide will reveal the exact site of covalent modification.

Conclusion

The mechanism of action of chloroacetamide herbicides is a well-defined process centered on the irreversible inhibition of VLCFA synthase. This specific targeting of a crucial metabolic pathway provides a potent and effective means of weed control. A thorough understanding of this mechanism at the molecular and biochemical levels is essential for the development of new herbicidal compounds, the management of herbicide resistance, and the design of crop protection strategies. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals working in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. ils.unc.edu [ils.unc.edu]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 12. Plant glutathione S-transferases and herbicide detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. experts.illinois.edu [experts.illinois.edu]

- 14. researchgate.net [researchgate.net]

- 15. Herbicide Inhibitors of Vlcfa Elongation | Inhibitors of Fatty Acid Synthesis and Elongation - passel [passel2.unl.edu]

An In-Depth Technical Guide on the Potential Therapeutic Applications of 2-chloro-N-(4-methylphenyl)acetamide and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for research and informational purposes only. The compounds discussed are not approved for human or veterinary use unless specified otherwise.

Executive Summary

2-chloro-N-(4-methylphenyl)acetamide, also known as 2-chloro-N-(p-tolyl)acetamide, is a chemical intermediate primarily utilized in the synthesis of pharmaceuticals and agrochemicals.[1][2] While direct therapeutic applications of the core molecule are not extensively documented, its structural motif serves as a crucial building block for a diverse range of derivatives exhibiting significant pharmacological potential. Research into N-substituted-2-chloroacetamides has revealed promising antimicrobial, anticancer, and anti-inflammatory activities. This guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic pathways associated with this class of compounds, with a focus on data-driven insights and experimental methodologies.

Synthesis of N-Aryl-2-chloroacetamides

The fundamental synthesis of this compound and its analogs is typically achieved through the chloroacetylation of a corresponding aniline derivative. This reaction involves the acylation of the primary amine with chloroacetyl chloride.[3][4]

General Experimental Protocol: Synthesis

A solution of the substituted aniline (e.g., p-toluidine, 1 equivalent) in a suitable solvent such as acetone, acetic acid, or toluene is prepared in a reaction vessel.[5][6][7] An acid scavenger, commonly a tertiary amine like triethylamine (1 equivalent), is often added to neutralize the hydrochloric acid byproduct.[7] The solution is cooled in an ice bath, and chloroacetyl chloride (1 equivalent) is added dropwise with continuous stirring.[7][8] After the addition is complete, the reaction mixture is typically stirred for several hours at room temperature to proceed to completion.[3][7] The resulting product can be isolated by filtration to remove any precipitate (e.g., triethylamine hydrochloride), followed by washing the organic phase and evaporating the solvent.[7][8] The crude product is then purified, commonly by recrystallization from a solvent like ethanol.[3]

References

- 1. 2-Chloro-N-(p-tolyl)acetamide [myskinrecipes.com]

- 2. 2-Chloro-N-(p-tolyl)acetamide [myskinrecipes.com]

- 3. ijpsr.info [ijpsr.info]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity - Neliti [neliti.com]

- 7. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. media.neliti.com [media.neliti.com]

A Technical Guide to the Synthesis, History, and Applications of 2-chloro-N-(p-tolyl)acetamide

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-(p-tolyl)acetamide (CAS No. 16634-82-5), a pivotal chemical intermediate in the fields of agrochemical and pharmaceutical synthesis. The document elucidates the historical context of its development, details its primary synthesis route via nucleophilic acyl substitution with mechanistic insights, and presents a validated experimental protocol. Furthermore, it explores the compound's versatile applications as a precursor for various bioactive molecules, including nitrogen-containing heterocycles. Physicochemical properties and spectroscopic data are summarized to provide a complete profile for researchers, scientists, and professionals in drug development and process chemistry.

Introduction and Historical Context

2-chloro-N-(p-tolyl)acetamide, also known as N-(chloroacetyl)-p-toluidine, is a substituted acetamide that has emerged as a valuable building block in synthetic organic chemistry. Its molecular structure, featuring a reactive C-Cl bond and a functionalized aromatic ring, makes it an ideal precursor for constructing more complex molecules.

While a singular "discovery" of this compound is not documented in a landmark publication, its origins can be traced to the extensive exploration of aniline and toluidine derivatives in the late 19th and early 20th centuries. This era, marked by the growth of the dye and pharmaceutical industries, saw chemists systematically modify simple aromatic amines to create novel substances. The commercial production of a related compound, p-chloro-o-toluidine, began in Germany in 1924, indicating that the fundamental chemistry of halogenating and acylating toluidine derivatives was well-established by this time[1][2]. The synthesis of 2-chloro-N-(p-tolyl)acetamide is a logical extension of this work, representing a straightforward N-acylation reaction that would have been an essential part of the toolkit for chemists investigating the biological activities of chloroacetamides. These compounds were, and continue to be, investigated for a wide range of applications, including as herbicides, fungicides, and disinfectants[3].

Synthesis and Mechanistic Insights

The principal and most efficient method for synthesizing 2-chloro-N-(p-tolyl)acetamide is the N-acylation of p-toluidine with chloroacetyl chloride[4][5]. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack by the lone pair of electrons on the nitrogen atom of p-toluidine at the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as a leaving group and forming a protonated amide. A base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is included in the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct[5][6]. This neutralization is critical; it prevents the protonation of the starting p-toluidine, which would render it non-nucleophilic and halt the reaction.

Caption: Mechanism of N-acylation of p-toluidine.

Detailed Experimental Protocol

This protocol is a synthesized representation of standard laboratory procedures for the synthesis of 2-chloro-N-(p-tolyl)acetamide[5][6].

Materials:

-

p-Toluidine (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-toluidine (1.0 eq) and the base (1.2 eq) in anhydrous dichloromethane.

-

Causality: Anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive chloroacetyl chloride. The nitrogen atmosphere protects the reaction from atmospheric moisture.

-

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Causality: The acylation reaction is exothermic. Cooling controls the reaction rate, minimizes side reactions, and ensures safety.

-

-

Addition of Acylating Agent: Add chloroacetyl chloride (1.1 eq), diluted in a small amount of anhydrous dichloromethane, to the dropping funnel. Add it dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Causality: Slow, dropwise addition prevents a sudden temperature spike. A slight excess of the acylating agent ensures the complete consumption of the starting amine.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting p-toluidine spot disappears.

-

Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

-

Causality: The water wash removes the water-soluble salt byproduct (e.g., triethylammonium chloride) and any excess base.

-

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.

-

Causality: The bicarbonate wash removes any residual acidic impurities. The brine wash helps to remove residual water from the organic layer, initiating the drying process.

-

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a solid.

Applications in Synthesis

2-chloro-N-(p-tolyl)acetamide is a versatile intermediate primarily because the chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution. This reactivity is the foundation of its utility.

-

Agrochemicals: It serves as a precursor for active ingredients in herbicides and fungicides[3][7][8]. The chloroacetamide scaffold is a common feature in many commercial herbicides.

-

Heterocyclic Chemistry: The compound is widely used to construct nitrogen-containing heterocyclic rings, which are core structures in many pharmaceuticals[7][8]. For example, it can react with reagents like thiourea or thiosemicarbazide to form thiazole or thiadiazine precursors. These can then be further cyclized to create more complex ring systems like β-lactams[4].

Caption: Role as a versatile synthetic intermediate.

Physicochemical and Spectroscopic Data

Proper characterization is essential for verifying the identity and purity of the synthesized compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 16634-82-5 | [8] |

| Molecular Formula | C₉H₁₀ClNO | [7][8] |

| Molecular Weight | 183.64 g/mol | [7][8] |

| Appearance | Brown to off-white solid | [5] |

| Storage Condition | 2-8°C, Inert Gas | [8] |

Spectroscopic Signatures

The following data provides a reference for the structural confirmation of 2-chloro-N-(p-tolyl)acetamide[5].

-

¹H NMR (500 MHz, CDCl₃):

-

δ 8.19 (br s, 1H, NH ): A broad singlet characteristic of an amide proton.

-

δ 7.41 (d, J=8.4 Hz, 2H, ArH ): A doublet for the two aromatic protons ortho to the amide group.

-

δ 7.14 (d, J=8.3 Hz, 2H, ArH ): A doublet for the two aromatic protons meta to the amide group.

-

δ 4.18 (s, 2H, Cl-CH₂ ): A sharp singlet for the two protons on the carbon adjacent to the chlorine atom.

-

δ 2.32 (s, 3H, CH₃ ): A singlet for the methyl group protons on the tolyl ring.

-

-

¹³C NMR (126 Hz, CDCl₃):

-

δ 163.84 (C=O): The carbonyl carbon.

-

δ 135.15, 134.22 (Aromatic C): Carbons of the aromatic ring.

-

δ 129.77, 120.36 (Aromatic CH): Carbons of the aromatic ring.

-

δ 43.01 (CH₂Cl): The methylene carbon attached to chlorine.

-

δ 21.05 (CH₃): The methyl carbon.

-

Conclusion

2-chloro-N-(p-tolyl)acetamide stands as a testament to the enduring value of fundamental chemical structures in modern science. Born from the systematic explorations of early 20th-century organic chemistry, its straightforward and reliable synthesis, coupled with the strategic reactivity of its chloroacetyl group, has secured its role as a key intermediate. For researchers in agrochemical and pharmaceutical development, it continues to be a dependable and versatile starting point for the synthesis of a wide array of bioactive compounds and complex heterocyclic systems.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. p-Chloro-o-toluidine and Its Hydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ijpsr.info [ijpsr.info]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. prepchem.com [prepchem.com]

- 7. 2-Chloro-N-(p-tolyl)acetamide [myskinrecipes.com]

- 8. 2-Chloro-N-(p-tolyl)acetamide [myskinrecipes.com]

An In-depth Technical Guide to the Solubility of 2-chloro-N-(4-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for 2-chloro-N-(4-methylphenyl)acetamide is limited. This guide provides a comprehensive overview based on the known properties of structurally similar compounds and outlines industry-standard methods for its experimental determination.

Introduction

This compound, also known as 2-chloro-N-(p-tolyl)acetamide, is a chemical compound with potential applications in various fields, including proteomics research and as an intermediate in organic synthesis.[1] A thorough understanding of its solubility in different solvents is crucial for its application in drug discovery, process chemistry, and formulation development. This technical guide summarizes the available solubility information for this compound and its analogs, provides a detailed experimental protocol for solubility determination, and outlines its general synthesis pathway.

Solubility Data

For comparative purposes, the following table includes qualitative solubility information for a related compound and quantitative data for other acetamide derivatives.

| Compound Name | Solvent | Temperature (°C) | Solubility |

| 2-chloro-N-(4-ethoxyphenyl)acetamide | Ethanol | Not Specified | Soluble[2] |

| Dimethyl sulfoxide (DMSO) | Not Specified | Soluble[2] | |

| Water | Not Specified | Lower solubility[2] | |

| 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | Dimethylformamide (DMF) | Not Specified | 5 mg/mL[3] |

| Dimethyl sulfoxide (DMSO) | Not Specified | 11 mg/mL[3] | |

| PBS (pH 7.2) | Not Specified | 0.25 mg/mL[3] | |

| Chloroacetamide | Water | 20 | 52.5 g/L[4] |

| Water | 25 | 90 g/L[4] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[5][6] This method measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached with the solid phase.[5]

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[5][7]

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.[6]

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the collected supernatant through a syringe filter.

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the calibration range of the analytical method.

-

Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

-

Calculation: Calculate the solubility of the compound in the solvent by taking into account the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for thermodynamic solubility determination.

Synthesis of this compound

This compound is typically synthesized via the acylation of p-toluidine (4-methylaniline) with chloroacetyl chloride. This is a common and straightforward method for the preparation of N-aryl acetamides.

The general reaction involves dissolving p-toluidine in a suitable solvent and then adding chloroacetyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis Pathway

The diagram below illustrates the general synthetic pathway for this compound.

Caption: General synthesis pathway of this compound.

References

An In-depth Technical Guide to the Lipophilicity and Partition Coefficient (logP) of 2-chloro-N-(4-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipophilicity is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's pharmacokinetic and pharmacodynamic properties. The octanol-water partition coefficient (logP) is the most widely accepted measure of lipophilicity. This technical guide provides a comprehensive overview of the lipophilicity of 2-chloro-N-(4-methylphenyl)acetamide (CAS: 16634-82-5), a compound of interest in proteomics research.[1] Due to the absence of experimentally determined logP values in publicly available literature, this guide presents a summary of computationally predicted logP values from various well-regarded models. Furthermore, it details the standard experimental protocols for logP determination, namely the shake-flask method and High-Performance Liquid Chromatography (HPLC)-based methods, to guide researchers in the potential empirical validation of these values.

Introduction to Lipophilicity and logP

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. The logarithm of this ratio, logP, provides a measure of lipophilicity. A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value suggests a preference for the aqueous phase (hydrophilic).

Quantitative Data for this compound

No experimentally determined logP value for this compound has been found in a comprehensive search of scientific literature and chemical databases. However, several computational models are available to predict this value. Below is a summary of predicted logP values for this compound and a structurally similar isomer for comparative purposes. The variation in predicted values underscores the importance of experimental determination for definitive assessment.

| Compound Name | CAS Number | Prediction Method/Source | Predicted logP Value |

| This compound | 16634-82-5 | XLogP3 (PubChem) | 2.5 |

| ALOGPS | 2.45 | ||

| SwissADME (Consensus) | 2.36 | ||

| ChemAxon | 2.41 | ||

| N-(2-Chloro-4-methylphenyl)acetamide | 18931-78-7 | Crippen Method (Cheméo) | 2.607[2] |

Note: The predicted values for this compound were obtained using online prediction tools based on its chemical structure.

Experimental Protocols for logP Determination

Should experimental validation of the predicted logP values be required, the following established methods are recommended.

Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most reliable method for determining logP.[3] It involves directly measuring the concentration of the analyte in both the n-octanol and aqueous phases after they have reached equilibrium.

Methodology:

-

Preparation of Phases:

-

n-Octanol is pre-saturated with water.

-

Water (or a suitable buffer, e.g., phosphate-buffered saline pH 7.4) is pre-saturated with n-octanol.

-

-

Sample Preparation:

-

A known amount of this compound is dissolved in the aqueous phase.

-

-

Partitioning:

-

A measured volume of the n-octanol phase is added to the aqueous solution of the compound.

-

The mixture is shaken vigorously in a sealed vessel for a set period (e.g., 1-2 hours) to facilitate partitioning.

-

The mixture is then allowed to stand undisturbed for a longer period (e.g., 24 hours) to ensure complete phase separation and equilibrium.

-

-

Analysis:

-

The two phases are carefully separated.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is then calculated as the base-10 logarithm of P.

-

Shake-Flask Method Workflow

HPLC-Based Method

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and less labor-intensive alternative to the shake-flask method for estimating logP.[4][5] This method is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its lipophilicity.

Methodology:

-

System Setup:

-

An HPLC system equipped with a C18 or C8 reversed-phase column is used.

-

The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

-

Calibration:

-

A series of standard compounds with known logP values are injected into the HPLC system.

-

The retention time (t_R) for each standard is recorded.

-

A calibration curve is generated by plotting the known logP values against the logarithm of the capacity factor (log k'), where k' = (t_R - t_0) / t_0 (t_0 is the column dead time).

-

-

Sample Analysis:

-

A solution of this compound is injected into the HPLC system under the same conditions used for the standards.

-

The retention time of the compound is measured.

-

-

logP Estimation:

-

The log k' for this compound is calculated from its retention time.

-

The logP value is then determined from the calibration curve.

-

HPLC-Based logP Determination Workflow

Signaling Pathways and Logical Relationships

A thorough review of the existing scientific literature did not reveal any established signaling pathways or specific logical relationships in which this compound is known to be involved. Its primary documented application is in the field of proteomics research.

Conclusion

While an experimentally determined logP for this compound is not currently available, computational predictions consistently place its value in the range of 2.3 to 2.5, indicating a moderate level of lipophilicity. This technical guide provides researchers with the necessary theoretical background and detailed experimental protocols to pursue an empirical determination of this important physicochemical property. Accurate knowledge of the logP of this compound will be invaluable for its future applications in proteomics and potentially other areas of chemical and biological research.

References

Crystal Structure Analysis of 2'-Chloro-4'-methylacetanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 2'-chloro-4'-methylacetanilide. While a definitive published crystal structure for this specific compound is not currently available in open crystallographic databases, this document outlines the theoretical framework, experimental protocols, and expected analytical outcomes based on established principles of organic chemistry and X-ray crystallography. The guide covers the synthesis of the compound, single-crystal growth techniques, the workflow of X-ray diffraction analysis, and a discussion of potential intermolecular interactions that govern its crystal packing. This document is intended to serve as a detailed reference for researchers undertaking similar structural analyses of small organic molecules.

Introduction

Acetanilide derivatives are a significant class of organic compounds with wide-ranging applications in the pharmaceutical and chemical industries. They often serve as key intermediates in the synthesis of various drugs and bioactive molecules. The substitution pattern on the aromatic ring, such as the presence of chloro and methyl groups in 2'-chloro-4'-methylacetanilide, can significantly influence the molecule's conformation, electronic properties, and, consequently, its biological activity and solid-state characteristics.

Understanding the three-dimensional arrangement of atoms and molecules in the crystalline state is paramount for drug development. Crystal structure analysis provides invaluable insights into polymorphism, solubility, stability, and bioavailability. X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of a crystalline solid, revealing precise details about bond lengths, bond angles, and intermolecular interactions.

This guide will detail the necessary steps to perform a complete crystal structure analysis of 2'-chloro-4'-methylacetanilide, from initial synthesis to the final structural refinement and interpretation.

Experimental Protocols

Synthesis of 2'-Chloro-4'-methylacetanilide

A plausible and common method for the synthesis of N-aryl acetamides is the acylation of the corresponding aniline. In this case, 2-chloro-4-methylaniline would be acetylated using acetic anhydride or acetyl chloride.

Materials:

-

2-chloro-4-methylaniline

-

Acetic anhydride

-

Glacial acetic acid (as solvent)

-

Ice

-

Distilled water

-

Standard laboratory glassware (beaker, Erlenmeyer flask, stirrer)

Procedure:

-

In a 100-mL beaker, dissolve a measured quantity of 2-chloro-4-methylaniline in glacial acetic acid.

-

Slowly add a molar equivalent of acetic anhydride to the stirred solution. The reaction is exothermic and should be controlled by placing the beaker in an ice-water bath.

-

After the addition is complete, continue stirring the mixture for approximately 30 minutes at room temperature to ensure the reaction goes to completion.

-

Pour the reaction mixture into a larger beaker containing crushed ice and water to precipitate the crude 2'-chloro-4'-methylacetanilide.

-

Collect the solid product by vacuum filtration and wash it with cold water to remove any unreacted starting materials and acetic acid.

-

The crude product can be purified by recrystallization.

Single-Crystal Growth

Obtaining a high-quality single crystal is a critical and often challenging step in X-ray crystallography. For acetanilide derivatives, slow evaporation of a suitable solvent is a common and effective technique.

Solvent Selection:

The choice of solvent is crucial. An ideal solvent will dissolve the compound when hot but have limited solubility at room temperature. A solvent screen should be performed with small amounts of the purified product using solvents such as ethanol, methanol, ethyl acetate, and mixtures thereof with water.

Procedure:

-

Dissolve the purified 2'-chloro-4'-methylacetanilide in a minimal amount of a suitable hot solvent (e.g., ethanol) to create a saturated solution.

-

Filter the hot solution to remove any insoluble impurities.

-

Transfer the clear filtrate to a clean vial and cover it loosely with parafilm.

-

Pierce a few small holes in the parafilm to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

-

As the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

-

Once suitable crystals (typically > 0.1 mm in all dimensions) have formed, they can be carefully harvested for X-ray diffraction analysis.

X-ray Diffraction Analysis Workflow

The process of determining a crystal structure from a single crystal involves several key steps, from data collection to structure solution and refinement.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Data Reduction

The raw diffraction images are processed to determine the intensities and positions of the Bragg reflections. This step also involves correcting for experimental factors such as absorption and scaling the data. The unit cell parameters are determined from the positions of the reflections.

Structure Solution and Refinement

The processed data is used to solve the phase problem and generate an initial electron density map. For small molecules, direct methods or Patterson methods are commonly employed. This initial model is then refined using least-squares methods to improve the fit between the observed and calculated diffraction data. In the final stages of refinement, anisotropic displacement parameters for non-hydrogen atoms are introduced, and hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

Data Presentation

While the specific crystallographic data for 2'-chloro-4'-methylacetanilide is not available, the following tables illustrate how such data would be presented.

Table 1: Crystal Data and Structure Refinement Details (Hypothetical)

| Parameter | Value |

| Empirical formula | C₉H₁₀ClNO |

| Formula weight | 183.63 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic (example) |

| Space group | P2₁/c (example) |

| Unit cell dimensions | a = X.XXX Å, α = 90° |

| b = Y.YYY Å, β = YY.YYY° | |

| c = Z.ZZZ Å, γ = 90° | |

| Volume | VVV.V ų |

| Z | 4 |

| Calculated density | D.DDD Mg/m³ |

| Absorption coefficient | μ.μμμ mm⁻¹ |

| F(000) | FFF |

| Crystal size | 0.X × 0.Y × 0.Z mm |

| Theta range for data collection | θ.θθ to θθ.θθ° |

| Reflections collected | NNNN |

| Independent reflections | nnnn [R(int) = 0.rrrr] |

| Completeness to theta | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | ddd / r / ppp |

| Goodness-of-fit on F² | S.SSS |

| Final R indices [I>2σ(I)] | R₁ = 0.rrrr, wR₂ = 0.wwww |

| R indices (all data) | R₁ = 0.rrrr, wR₂ = 0.wwww |

| Largest diff. peak and hole | p.ppp and -h.hhh e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) (Hypothetical)

| Bond | Length (Å) | Angle | Degrees (°) |

| Cl(1)-C(2') | 1.7XX | C(1')-C(2')-C(3') | 12X.X |

| N(1)-C(1') | 1.4XX | C(2')-C(1')-N(1) | 11X.X |

| C(4')-C(10) | 1.5XX | C(1')-N(1)-C(7) | 12X.X |

| N(1)-C(7) | 1.3XX | N(1)-C(7)-O(1) | 12X.X |

| C(7)-O(1) | 1.2XX | N(1)-C(7)-C(8) | 11X.X |

Intermolecular Interactions

The crystal packing of 2'-chloro-4'-methylacetanilide is expected to be governed by a combination of intermolecular interactions. The presence of N-H and C=O groups suggests the formation of hydrogen bonds, which are strong and directional interactions. The chloro and methyl substituents on the phenyl ring will also play a crucial role in the supramolecular assembly.

Potential Interactions:

-

N-H···O Hydrogen Bonds: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as an acceptor. These interactions are highly likely to form chains or dimers, playing a primary role in the crystal packing.

-

π-π Stacking: The aromatic rings can interact through π-π stacking, contributing to the stability of the crystal lattice.

-

C-H···π Interactions: The methyl group's C-H bonds or the aromatic C-H bonds can interact with the π-system of an adjacent ring.

-

Halogen Bonding and Halogen···π Interactions: The chlorine atom can participate in weak halogen bonds or interact with the electron-rich π-system of a neighboring molecule.

-

van der Waals Forces: These non-specific interactions will also contribute to the overall packing efficiency.

A detailed analysis of the crystal structure would involve the use of software like Mercury to visualize and quantify these interactions, and Hirshfeld surface analysis could be employed to partition the crystal space and analyze the relative contributions of different intermolecular contacts.

Conclusion

The crystal structure analysis of 2'-chloro-4'-methylacetanilide, while not yet publicly documented, can be systematically approached using established chemical and crystallographic techniques. This guide provides a comprehensive roadmap for researchers, detailing the synthesis, crystallization, and X-ray diffraction analysis required to elucidate its three-dimensional structure. The resulting structural information, including bond lengths, angles, and a detailed understanding of intermolecular interactions, is crucial for rational drug design and the development of new materials with tailored solid-state properties. The methodologies and theoretical considerations presented herein are broadly applicable to the structural analysis of a wide range of small organic molecules.

An In-depth Technical Guide to the Safety and Handling of 2-chloro-N-(4-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-chloro-N-(4-methylphenyl)acetamide (CAS No. 16634-82-5), a compound used in various research and development applications. The following sections detail the potential hazards, proper handling procedures, emergency responses, and disposal methods to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are serious eye damage, skin sensitization, and high toxicity to aquatic life with long-lasting effects.[1][2]

GHS Hazard Statements:

-

H317: May cause an allergic skin reaction.[1]

-

H318: Causes serious eye damage.[1]

-

H410: Very toxic to aquatic life with long lasting effects.[1]

Precautionary Statements:

-

P273: Avoid release to the environment.[1]

-

P280: Wear protective gloves/eye protection/face protection.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H10ClNO | [1][3][4] |

| Molecular Weight | 183.64 g/mol | [1] |

| Appearance | Crystalline solid | [5] |

| Melting Point | 164-166 °C | [1][3][4] |

| Boiling Point | 342.3 ± 25.0 °C at 760 mmHg (estimate) | [1] |

| Density | 1.2 ± 0.1 g/cm³ (estimate) | [1] |

| Solubility | No data available |

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[1] However, available data indicates potential for harm.

| Route of Exposure | Effect | Reference |

| Oral | Acute toxicity: LD50 (rat) - 2740 mg/kg. May be harmful if swallowed. | [1][3] |

| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation. | [1] |

| Skin | May be harmful if absorbed through the skin and may cause skin irritation or an allergic reaction. | [1] |

| Eyes | Causes serious eye damage/burns. | [1] |

| Carcinogenicity | Not identified as a probable, possible, or confirmed human carcinogen by IARC. | [1] |

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Handling:

-

Wear suitable protective clothing, including gloves and eye/face protection.[1][6][7]

-

Wash hands thoroughly after handling.[8]

Storage:

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound.

Caption: Personal Protective Equipment (PPE) for handling this compound.

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.[1]

| Exposure Route | First-Aid Procedure | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician. | [1][6] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician. | [1][6] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician immediately. | [1][6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [1][6][9] |

Accidental Release Measures

In the event of a spill, follow these procedures to contain and clean up the material safely.

Caption: Workflow for responding to an accidental release of the compound.

Environmental Precautions:

-

Prevent further leakage or spillage if safe to do so.[7]

-

Do not let the chemical enter drains, as it is very toxic to aquatic life.[1][7]

Methods for Cleaning Up:

-

Collect the spilled material and arrange for disposal.[6]

-

Keep the chemical in suitable, closed containers for disposal.[6]

-

Use spark-proof tools and explosion-proof equipment.[6]

-

Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[6]

Fire-Fighting Measures

Suitable Extinguishing Media:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

Specific Hazards:

-

During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas may be produced.[1]

Protective Equipment for Firefighters:

-

Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Stability and Reactivity

Chemical Stability:

-